

Application Notes and Protocols: Crizotinib Hydrochloride in Cell Culture

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Compound of Interest

Compound Name: *Crizotinib hydrochloride*

Cat. No.: *B1139233*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **crizotinib hydrochloride** stock solutions in cell culture experiments. Crizotinib is a potent, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK), MET, and ROS1 receptor tyrosine kinases, making it a critical tool for cancer research and drug development.

Physicochemical and Solubility Data

Proper preparation of **crizotinib hydrochloride** solutions is crucial for accurate and reproducible experimental results. The following table summarizes key physicochemical properties and solubility information.

Property	Value	Source(s)
Chemical Name	3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine hydrochloride	[MedChemExpress]
Synonyms	PF-02341066 hydrochloride, Xalkori	[Selleck Chemicals]
CAS Number	1415560-69-8	[Selleck Chemicals]
Molecular Formula	C ₂₁ H ₂₃ Cl ₃ FN ₅ O	[Selleck Chemicals]
Molecular Weight	486.8 g/mol	[Selleck Chemicals]
Appearance	Yellow to brown solid	[MedChemExpress]
Solubility in DMSO	≥ 4.9 mg/mL (10.07 mM); up to 97 mg/mL (199.26 mM)	[MedChemExpress, Selleck Chemicals]
Solubility in Water	50 mg/mL (102.71 mM); may require sonication	[MedChemExpress]
Solubility in Ethanol	97 mg/mL	[Selleck Chemicals]
Storage (Solid)	-20°C for up to 4 years	[Cayman Chemical]
Storage (DMSO Stock)	-20°C for up to 1 month; -80°C for up to 6 months	[MedChemExpress]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Crizotinib Hydrochloride Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be further diluted to working concentrations.

Materials:

- **Crizotinib hydrochloride** powder

- Anhydrous, sterile dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

- Work in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.
- Accurately weigh 4.87 mg of **crizotinib hydrochloride** powder and transfer it to a sterile microcentrifuge tube.
- Add 1 mL of anhydrous, sterile DMSO to the tube containing the **crizotinib hydrochloride** powder.
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 37°C) can be used to aid dissolution if necessary. [BenchChem]
- Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution to final working concentrations for treating cells in culture.

Materials:

- 10 mM **Crizotinib hydrochloride** stock solution in DMSO
- Sterile, pre-warmed cell culture medium appropriate for your cell line

- Sterile serological pipettes and pipette tips

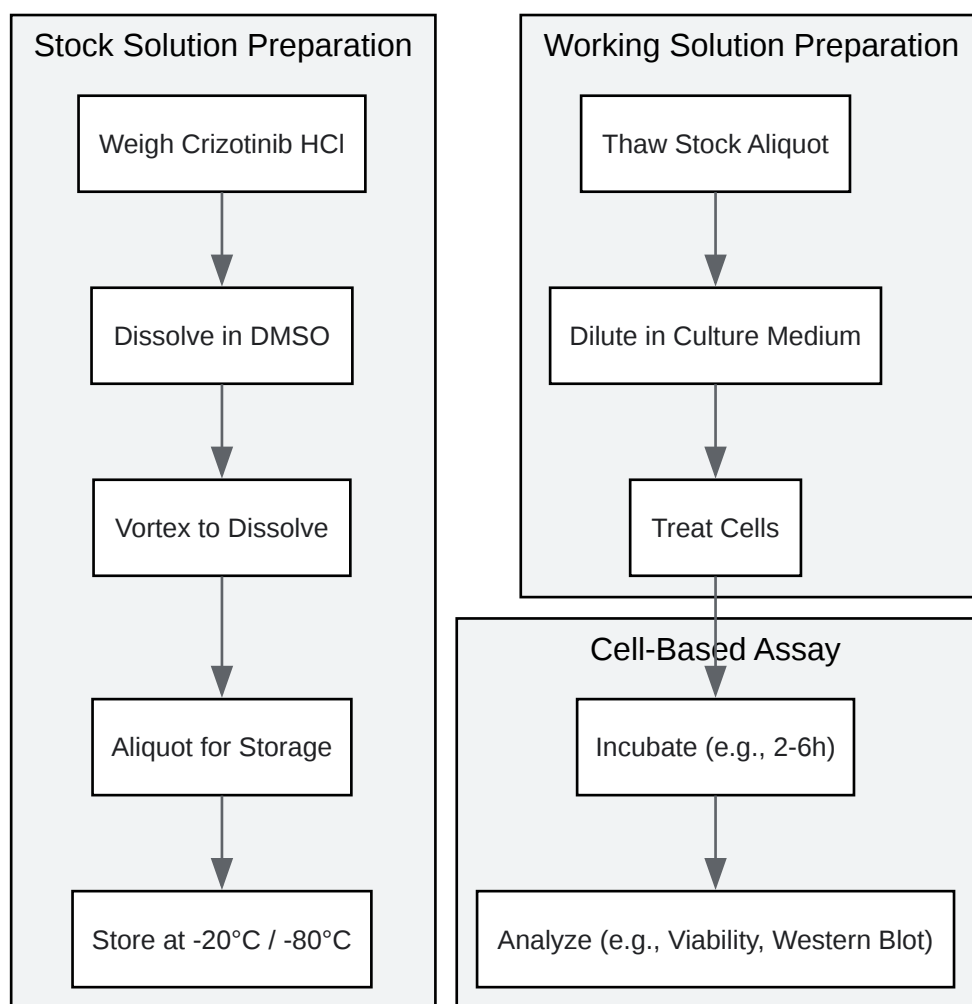
Procedure:

- Thaw a single aliquot of the 10 mM **crizotinib hydrochloride** stock solution at room temperature.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare an intermediate dilution first to ensure accuracy.
 - Example for a 10 μ M final concentration: Prepare an intermediate dilution by adding 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium to get a 10 μ M working solution. [BenchChem]
- Add the appropriate volume of the working solution to your cell culture wells to achieve the final desired concentration.
- Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells. [BenchChem]
- Prepare a vehicle control by adding the same volume of DMSO (without crizotinib) to the cell culture medium as used for the highest concentration of the drug.

Typical Working Concentrations: Working concentrations and treatment times can vary depending on the cell line and the specific assay. However, a common range for crizotinib is 0.1 μ M to 1 μ M for treatment durations of 2 to 6 hours. [Cell Signaling Technology] For some cell lines, IC_{50} values can be in the nanomolar range. For example, the IC_{50} for H2228 human lung cancer cells has been reported to be approximately 311.26 nmol/L. [Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC]

Crizotinib Signaling Pathways

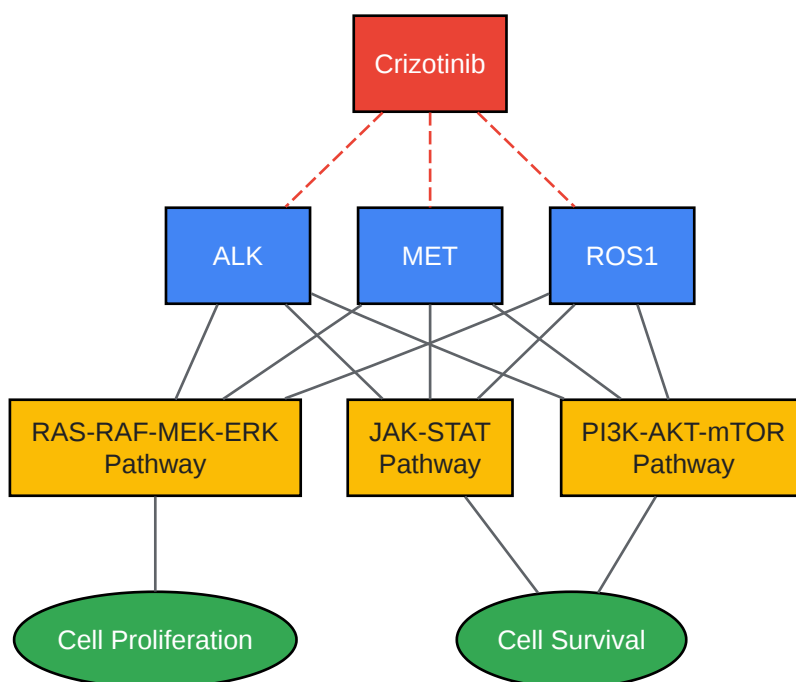
Crizotinib exerts its anti-tumor effects by inhibiting the phosphorylation of ALK, MET, and ROS1, thereby blocking downstream signaling cascades that promote cell proliferation and survival.



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Experimental workflow for crizotinib.

The primary downstream pathways affected by ALK, MET, and ROS1 activation include the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways. Crizotinib's inhibition of the upstream receptor tyrosine kinases leads to the downregulation of these critical signaling cascades.



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Crizotinib's mechanism of action.

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